3'-Methylphthalanilic acid

Lipophilicity LogP Structure-Activity Relationship

3'-Methylphthalanilic acid (CAS 85-72-3), systematically named 2-[[(3-methylphenyl)amino]carbonyl]benzoic acid and also known as N-m-tolylphthalamic acid, is a synthetic aryl-phthalamic acid auxin-type plant growth regulator. It bears a meta-methyl substituent on the N-phenyl ring that distinguishes it from the unsubstituted parent compound, phthalanilic acid (N-phenylphthalamic acid, CAS 4727-29-1).

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 85-72-3
Cat. No. B166364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methylphthalanilic acid
CAS85-72-3
SynonymsDuraset (TM), Tomaset
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H13NO3/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
InChIKeyAZPJXONNBLOZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





3'-Methylphthalanilic Acid (CAS 85-72-3) for Plant Growth Regulation: Procurement-Relevant Identity and Core Characteristics


3'-Methylphthalanilic acid (CAS 85-72-3), systematically named 2-[[(3-methylphenyl)amino]carbonyl]benzoic acid and also known as N-m-tolylphthalamic acid, is a synthetic aryl-phthalamic acid auxin-type plant growth regulator [1]. It bears a meta-methyl substituent on the N-phenyl ring that distinguishes it from the unsubstituted parent compound, phthalanilic acid (N-phenylphthalamic acid, CAS 4727-29-1) [2]. Historically commercialized under the trademarks Duraset, Duraset 20W, and Tomaset, this compound has been deployed since the 1950s primarily as a fruit-setting agent to prevent premature abscission of flowers and young fruit in apples, pears, cherries, peaches, tomatoes, peppers, and lima beans, particularly under adverse climatic conditions that impair natural pollination [1][3]. The compound is a white crystalline powder with a melting point of 150–152 °C, aqueous solubility of 0.1 g/L at 25 °C, and a computed LogP of 3.02 [2][4].

Why 3'-Methylphthalanilic Acid Cannot Be Replaced by Generic Phthalanilic Acid or Other In-Class Analogs


Within the N-aryl phthalamic acid family, seemingly minor substituent variations on the anilide ring produce substantial divergence in phytoactivity, crop specificity, and physicochemical behavior [1]. A comparative study of seven phthalamic acid derivatives demonstrated that Duraset (the sodium salt of N-m-tolylphthalamic acid), 3,4-dichlorophenyl phthalamic acid, and p-chlorophenyl phthalamic acid each exhibited distinct and non-interchangeable effects on shoot elongation, root growth, and root number in rice, with Duraset ranking among the most effective for shoot growth promotion while differing markedly in root system effects [1]. Conformational analog studies further confirmed that phthalanilic acid, 4'-chlorophthalanilic acid, and 2,4-dichlorophthalanilic acid display divergent plant growth regulating activities linked to steric and electronic properties of the aryl substituent [2]. Consequently, a user seeking the specific fruit-set efficacy profile validated for 3'-methylphthalanilic acid on tree fruit and solanaceous vegetable crops under cool-weather stress conditions cannot assume equivalent performance from the unsubstituted phthalanilic acid (which has a broader field-crop orientation and different LogP), nor from the 4'-chloro analog (which exhibits stronger root-growth effects but different crop safety margins) [1][3]. Substitution without reformulation and re-validation risks both efficacy failure and unanticipated phytotoxicity.

Quantitative Differentiation Evidence for 3'-Methylphthalanilic Acid vs. Closest Analogs


Lipophilicity Advantage: 3'-Methyl Substitution Yields ~18-Fold Higher LogP Than Unsubstituted Phthalanilic Acid

The meta-methyl substituent on the N-phenyl ring of 3'-methylphthalanilic acid substantially increases lipophilicity compared to the unsubstituted parent phthalanilic acid. The computed LogP for 3'-methylphthalanilic acid is 3.02 [1], whereas phthalanilic acid (N-phenylphthalamic acid) has an ACD/LogP of 1.75 . This ΔLogP of approximately 1.27 units corresponds to an ~18-fold higher octanol-water partition coefficient, which is expected to enhance penetration through the lipophilic cuticular barrier of fruit and leaf surfaces—a critical determinant of efficacy for foliar-applied plant growth regulators targeting fruit set in tree fruit crops [2].

Lipophilicity LogP Structure-Activity Relationship Foliar Uptake

Aqueous Solubility: 5-Fold Higher Water Solubility Than Unsubstituted Phthalanilic Acid Facilitates Spray Solution Preparation

3'-Methylphthalanilic acid exhibits aqueous solubility of 0.1 g/L (100 mg/L) at 25 °C [1], which is five-fold higher than the 20 mg/L (0.02 g/L) reported for unsubstituted phthalanilic acid at 20 °C [2]. While both compounds have low absolute water solubility, the 5× differential is practically meaningful for preparing spray solutions at field-relevant concentrations (typically 100–400 ppm active ingredient) without requiring excessive organic co-solvents [3]. The target compound's solubility in acetone is 130 g/L, providing additional formulation flexibility [1].

Aqueous Solubility Formulation Spray Application Tank-Mix Compatibility

Almond Fruit Set: Direct Head-to-Head Comparison with Gibberellic Acid and Promalin Demonstrates Equivalent or Superior Efficacy

In a controlled field trial on almond (Prunus dulcis cv. Non Pareil) conducted in Chile across the 1995–1996 growing season, N-m-tolylphthalamic acid (3'-methylphthalanilic acid) applied at 200 ppm and 400 ppm as a foliar spray at initial fruit set improved fruit set by 45.7% and 44.2%, respectively, compared to untreated control trees [1]. In the same trial, gibberellic acid (GA3) at 50 and 100 ppm, and Promalin (a commercial mixture of GA4+7 plus 6-benzyladenine) at 36 and 72 ppm were tested as direct comparators. Promalin at 72 ppm achieved 45.6% improvement, statistically equivalent to the tolylphthalamic acid treatments. The combination of tolylphthalamic acid plus Promalin synergistically elevated fruit set to 77.2% over control—the highest value recorded [1]. The treatments did not adversely affect fruit weight, seed dry weight, or seed length [1].

Almond Fruit Set Growth Regulator Comparison Field Trial

Tomato Fruit Set Under Cool-Temperature Stress: Whole-Plant Spray Efficacy Where Natural Pollination Fails

N-m-tolylphthalamic acid has a well-documented capability to promote fruit set in field-grown tomatoes specifically when cool night temperatures prevent normal pollination of the first flower clusters—a scenario where many auxin-type regulators show reduced efficacy [1]. In a multi-season study (1960–1962), Duraset (N-m-tolylphthalamic acid) applied at 200 ppm as either a flower-cluster or whole-plant spray gave higher yields than unsprayed controls in 1962 when average seasonal temperatures were lower, whereas no yield benefit was observed in 1960 (a year with favorable natural fruit-setting conditions) [2]. This condition-dependent efficacy profile is distinct from that of β-naphthoxyacetic acid (BNOA), which was tested at 15–35 ppm in parallel tomato studies [3]. Additionally, a critical practical advantage is that N-m-tolylphthalamic acid is effective as a whole-plant spray rather than requiring labor-intensive individual flower-cluster application, a feature highlighted in the original patent literature [4].

Tomato Cool-Weather Fruit Set Whole-Plant Spray Adverse Conditions

Hydrolytic Metabolism and Residue Toxicology: m-Toluidine vs. Aniline Distinguishes 3'-Methylphthalanilic Acid from Unsubstituted Phthalanilic Acid

Upon ingestion or environmental degradation, 3'-methylphthalanilic acid undergoes hydrolysis at the amide bond to release m-toluidine (3-methylaniline), a compound associated with kidney injury, anemia, and methemoglobinemia [1]. In contrast, unsubstituted phthalanilic acid hydrolyzes to aniline, which has a distinct toxicological profile primarily involving methemoglobinemia without the methyl-group-mediated metabolic activation pathways [2][3]. This metabolic divergence is procurement-relevant for two reasons: (a) residue monitoring methods must be specific to the m-toluidine moiety—a validated analytical method for N-m-tolylphthalamic acid residues at the 0.1 ppm level was established using caustic distillation to liberate and quantify m-toluidine [4]; and (b) the toxicological risk assessment and maximum residue limit (MRL) regulatory pathway differ between the two compounds, meaning that residue data generated for phthalanilic acid cannot be extrapolated to 3'-methylphthalanilic acid for regulatory submission purposes. The unsubstituted phthalanilic acid has been shown to degrade rapidly in apple with a half-life of 3.7–5.8 days and final harvest residues below 0.01 mg/kg [5]; comparable dissipation data for the 3'-methyl analog are sparse in the open literature, representing a data gap that procurement specifications should address.

Metabolism Hydrolysis Residue Toxicology m-Toluidine Regulatory Compliance

Established Commercial Formulation Heritage: Duraset 20W Wettable Powder with Multi-Decade, Multi-Crop Field Validation

3'-Methylphthalanilic acid was commercialized as Duraset 20W, a 20% wettable powder formulation whose field performance has been documented across multiple crops (tomato, lima bean, almond, apple, cherry) and growing seasons spanning from the 1950s through the 1990s [1][2]. The formulation specification as a wettable powder (WP) with EPA Pesticide Chemical Code 030901 provides a defined quality benchmark for procurement [3]. In contrast, the unsubstituted phthalanilic acid is more commonly formulated as a 20% aqueous solution (Nevirol 60 WP or equivalent soluble concentrate formulations) [4], while 4'-chlorophthalanilic acid and 3,4-dichlorophenyl phthalamic acid lack equivalent commercial formulation pedigrees [5]. The Duraset 20W formulation has defined physicochemical specifications: white powder, melting point 152 °C, water solubility 0.1 g/L, and acetone solubility 130 g/L [6]. Storage recommendations specify long-term storage in a cool, dry place, with the compound showing stability in neutral media but susceptibility to hydrolysis in strong acid or base [6].

Commercial Formulation Wettable Powder Field Validation Quality Assurance

Procurement-Relevant Application Scenarios for 3'-Methylphthalanilic Acid Based on Quantitative Evidence


Almond and Stone Fruit Orchard Fruit-Set Programs Requiring Field-Validated Efficacy with GA-Class Comparator Benchmarking

Procurement of 3'-methylphthalanilic acid is indicated for almond, cherry, peach, and apricot orchard management programs where fruit set enhancement is needed and where the decision-maker requires efficacy data benchmarked against industry-standard alternatives such as gibberellic acid (GA3) and Promalin. The direct head-to-head field trial in almond demonstrated that N-m-tolylphthalamic acid at 200 ppm achieved a 45.7% fruit set improvement, equivalent to Promalin at 72 ppm (45.6%), and that combination with Promalin synergistically elevated fruit set to 77.2% [1]. This evidence supports procurement for integrated fruit-set programs where tank-mix compatibility with gibberellin-type products is desired. Recommended application rate: 200–400 ppm as a foliar spray at initial fruit set [1].

Cool-Climate or Early-Season Tomato Production Where Natural Pollination Is Insufficient

3'-Methylphthalanilic acid (as Duraset 20W or equivalent 20% WP formulation) is a scientifically justified procurement choice for greenhouse or open-field tomato production in regions or seasons where cool night temperatures impair natural pollination of the first flower clusters. Multi-season field trials demonstrated that Duraset at 200 ppm applied as a whole-plant spray delivered higher yields than unsprayed controls specifically under cooler temperature conditions, whereas no yield benefit was observed in years with favorable natural fruit-setting weather [2]. The whole-plant spray application method—validated in the foundational patent literature—provides an operational cost advantage over flower-cluster-specific application required by some alternative auxin-type regulators [3]. Application timing should target the anthesis stage of the first three flower clusters for indeterminate varieties [4].

Research Programs Investigating Structure-Activity Relationships of N-Aryl Phthalamic Acid Plant Growth Regulators

For academic or industrial research programs studying the structure-activity relationships (SAR) of phthalamic acid derivatives, 3'-methylphthalanilic acid serves as the meta-methyl reference compound within a congeneric series that includes the unsubstituted (phthalanilic acid), 4'-chloro, 3,4-dichloro, and 1-naphthyl analogs. The Korean comparative study of seven derivatives established that the meta-methyl substitution (Duraset) produces a shoot growth promotion profile that is distinct from and superior to that of the unsubstituted phthalamic acid, while the chloro-substituted analogs exhibit different root-growth effects [5]. The compound's LogP of 3.02 (vs. 1.75 for unsubstituted) and water solubility of 0.1 g/L (vs. 0.02 g/L) provide quantifiable physicochemical reference points for SAR model building [6]. Researchers should note the compound's hydrolytic instability in polar solvents with rapid conversion to the imide and should employ freshly prepared solutions [7].

Analytical Method Development and Residue Monitoring for m-Toluidine-Releasing Plant Growth Regulators

Analytical chemistry laboratories developing residue monitoring methods for plant growth regulators in food commodities can utilize 3'-methylphthalanilic acid as a reference standard for m-toluidine-liberating compounds. A validated analytical method exists for N-m-tolylphthalamic acid residues using caustic distillation to hydrolyze the parent compound and liberate m-toluidine, which is then quantified colorimetrically at the 0.1 ppm detection level [8]. This method is compound-specific and cannot be substituted with methods developed for unsubstituted phthalanilic acid (which liberates aniline). Given that unsubstituted phthalanilic acid has demonstrated rapid apple dissipation (t₁/₂ = 3.7–5.8 days, final residues <0.01 mg/kg) [9], procurement of 3'-methylphthalanilic acid as an analytical reference standard is essential for laboratories needing to validate m-toluidine-specific residue methods for regulatory compliance in markets where this active ingredient is or was registered.

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